4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to the 4 and 6 positions of a pyrimidine ring, with an amine group at the 2 position.
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283 , a process essential for the normal function of the protein.
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a downstream effect that can be beneficial in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to interact with Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . This compound selectively inhibits AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function by impacting cell signaling pathways and gene expression . Specifically, it causes the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . In silico docking experiments have demonstrated that this compound binds well to AURKA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under acidic or basic conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with guanidine carbonate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Lacks the methoxy groups, which may affect its biological activity.
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with methoxy groups only at the para positions.
4,6-Bis(3,4-dimethoxyphenyl)pyrimidine: Lacks the amine group at the 2 position.
Uniqueness
4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both 3,4-dimethoxyphenyl groups and an amine group at the 2 position. This unique structure contributes to its specific interactions with molecular targets, such as Aurora kinase A, and its potential as an anticancer agent .
Properties
IUPAC Name |
4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDYNNCAAQJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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